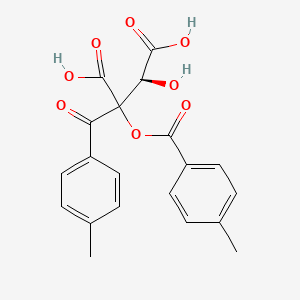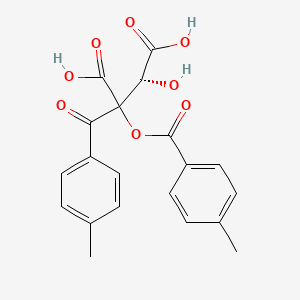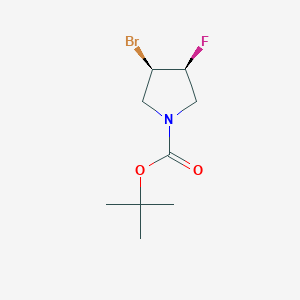![molecular formula C44H32P2 B8070928 Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-](/img/structure/B8070928.png)
Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is an organophosphorus compound widely used in asymmetric synthesis. This chiral diphosphine ligand consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. The compound exhibits axial chirality due to restricted rotation, making it a valuable ligand in enantioselective transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is typically synthesized from (1S)-1,1’-binaphthol via its bis triflate derivatives. The synthesis involves the reaction of (1S)-1,1’-binaphthol with triflic anhydride to form the bis triflate, which is then treated with diphenylphosphine in the presence of a base to yield the desired diphosphine .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The diphenylphosphino groups can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the metal center, leading to the preferential formation of one enantiomer over the other in the product .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphine, ®-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-]
- Phosphine, (S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-]
- Phosphine, ®-[1,1’-binaphthalene]-2,2’-diylbis[di-p-tolyl-]
- Phosphine, (S)-[1,1’-binaphthalene]-2,2’-diylbis[di-p-tolyl-]
Uniqueness
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is unique due to its high enantioselectivity and stability. Its axial chirality and the steric hindrance provided by the diphenylphosphino groups make it an excellent ligand for asymmetric catalysis. Compared to similar compounds, it offers superior performance in terms of selectivity and yield in various catalytic reactions .
Propiedades
IUPAC Name |
[1-(3-diphenylphosphanylnaphthalen-2-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2/c1-5-20-36(21-6-1)45(37-22-7-2-8-23-37)42-30-29-33-17-15-16-28-40(33)44(42)41-31-34-18-13-14-19-35(34)32-43(41)46(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUMFSPZRPWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5P(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
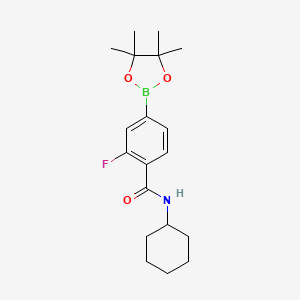
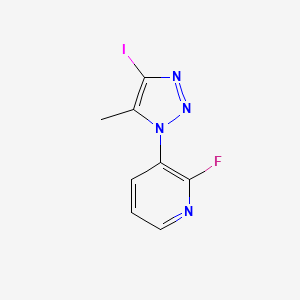
![1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8070862.png)
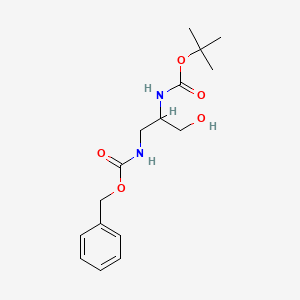
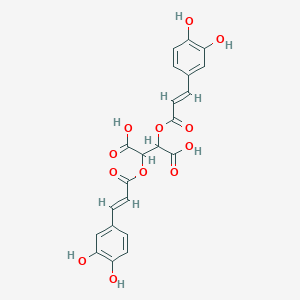
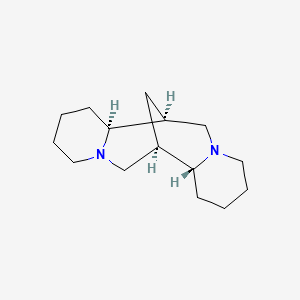
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8070888.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8070897.png)
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8070900.png)

